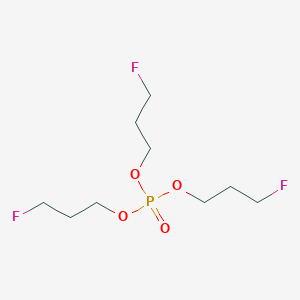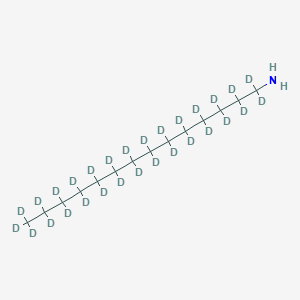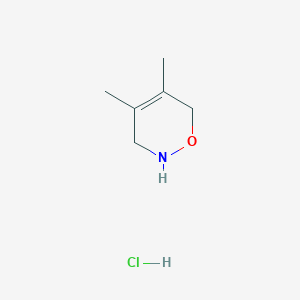
Fosfato de tris(3-fluoropropil)
Descripción general
Descripción
Tris(3-fluoropropyl)phosphate is a useful research compound. Its molecular formula is C9H18F3O4P and its molecular weight is 278.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(3-fluoropropyl)phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(3-fluoropropyl)phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
El fosfato de tris(3-fluoropropil) se utiliza en la síntesis química debido a su estructura y propiedades únicas . Su peso molecular es 278,21 y tiene una forma física líquida a temperatura ambiente .
Retardante de Llama
Al igual que otros ésteres de organofosfato, el fosfato de tris(3-fluoropropil) se puede utilizar como retardante de llama . Se puede agregar a los materiales para reducir su inflamabilidad y aumentar la seguridad.
Aislamiento de Edificios
En la industria de la construcción, el fosfato de tris(3-fluoropropil) se puede utilizar en espuma de poliuretano rígida y en aerosol para el aislamiento de edificios . Ayuda a cumplir con las normas de inflamabilidad.
Muebles y Asientos de Automóviles
El fosfato de tris(3-fluoropropil) se puede agregar a la espuma de poliuretano flexible utilizada en muebles y asientos de automóviles . Actúa como un retardante de llama, aumentando la seguridad de estos productos.
Impermeabilización de Textiles
El fosfato de tris(3-fluoropropil) se puede utilizar en aerosoles impermeabilizantes para textiles . Ayuda a hacer que los textiles sean resistentes al agua, mejorando su durabilidad y usabilidad.
Investigación Ambiental
El fosfato de tris(3-fluoropropil) se puede utilizar en la investigación ambiental . Los científicos pueden estudiar su presencia y efectos en el medio ambiente, proporcionando información valiosa sobre la contaminación y la salud ambiental.
Mecanismo De Acción
Target of Action
Tris(3-fluoropropyl)phosphate is an organophosphate ester. The primary targets of organophosphate esters are usually enzymes that are crucial for nerve function, such as acetylcholinesterase . .
Mode of Action
As an organophosphate, it may inhibit the function of target enzymes by binding to their active sites, thereby disrupting nerve function
Biochemical Pathways
. This can result in a variety of downstream effects, including muscle contraction and potential overstimulation of the nervous system.
Pharmacokinetics
As an organophosphate, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . It may be distributed throughout the body, with potential accumulation in fatty tissues due to its lipophilic nature. Metabolism may occur in the liver, and excretion is likely to occur via the kidneys
Result of Action
At the cellular level, they may cause cell death due to overstimulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tris(3-fluoropropyl)phosphate. For example, temperature and pH can affect its stability and rate of degradation . Additionally, the presence of other chemicals can influence its action and efficacy. For instance, certain chemicals may compete with Tris(3-fluoropropyl)phosphate for binding sites on target enzymes, thereby reducing its efficacy .
Propiedades
IUPAC Name |
tris(3-fluoropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFLGVANQCKLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCCF)OCCCF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346521-40-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)
![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)





![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)
![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)

![6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1456038.png)

